2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination and iodination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Chlorination: The diol is treated with phosphorus oxychloride (POCl3) to introduce chlorine atoms at the 2 and 4 positions.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Coupling Products: Biaryl or alkyne-substituted derivatives.
Scientific Research Applications
2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.
Receptor Modulation: It can modulate receptor activity by binding to allosteric sites, altering receptor conformation and function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the iodine atom but shares similar reactivity and applications.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains only one chlorine atom and is used in similar synthetic applications.
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine: Substituted with a methyl group instead of iodine, affecting its reactivity and application scope.
Uniqueness
2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles.
Properties
IUPAC Name |
2,4-dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-4-2-1-3(9)10-5(2)12-6(8)11-4/h1H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDZKOXGMANWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC(=N2)Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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